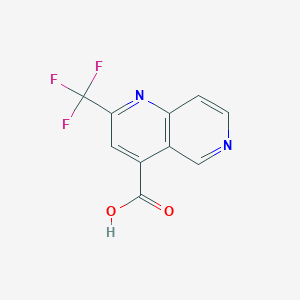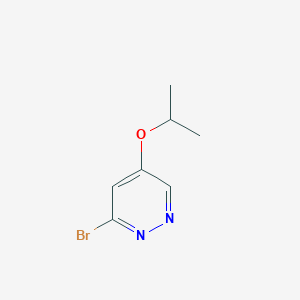![molecular formula C51H72O3 B13110348 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol CAS No. 23422-38-0](/img/structure/B13110348.png)
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. This compound is also referred to by its trade name, Irganox 1330 .
Méthodes De Préparation
The synthesis of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves multiple steps. One common method includes the alkylation of 1,3,5-trimethylbenzene with 2,6-di-tert-butylphenol using a rare earth composite solid super-acidic catalyst, such as SO42-/MxOy-R2O3 . This process involves two steps of alkylation reactions under mild conditions, making it suitable for industrial production due to its ease of operation, low production cost, and the recyclability of the catalyst.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield quinones, while reduction reactions can produce phenolic derivatives .
Applications De Recherche Scientifique
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is widely used in scientific research due to its antioxidant properties. In chemistry, it is used as a stabilizer in polymers to prevent degradation. In biology and medicine, it is studied for its potential protective effects against oxidative stress-related diseases. Industrially, it is used in the production of plastics, rubber, and other materials to enhance their durability and stability .
Mécanisme D'action
The antioxidant mechanism of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. This compound also interacts with various molecular pathways involved in oxidative stress response .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol include other hindered phenol antioxidants such as Irganox 1010 and Irganox 1076. These compounds share similar antioxidant properties but differ in their molecular structures and specific applications. For instance, Irganox 1010 is a tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, which is used in a broader range of polymers compared to Irganox 1330 .
Propriétés
Numéro CAS |
23422-38-0 |
|---|---|
Formule moléculaire |
C51H72O3 |
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3 |
Clé InChI |
HDZSMFQGGFPQIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
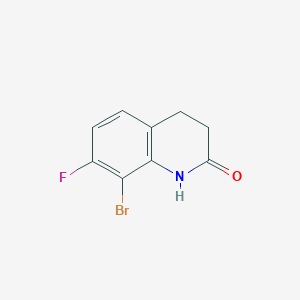

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
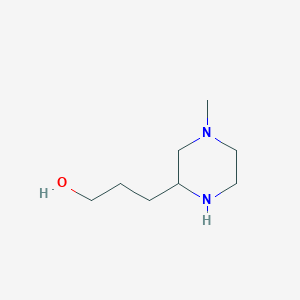

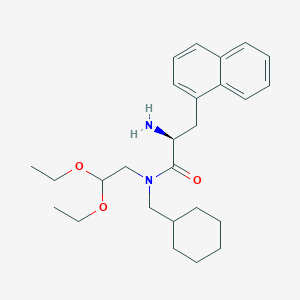

![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
